Cas no 597544-18-8 (tert-Butyl 7-(cyanomethyl)-1H-indole-1-carboxylate)

Technical Introduction: tert-Butyl 7-(cyanomethyl)-1H-indole-1-carboxylate is a versatile indole derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a cyanomethyl substituent at the 7-position. The Boc group enhances stability and facilitates selective deprotection under mild acidic conditions, making the compound valuable in synthetic organic chemistry, particularly for indole-based intermediates. The cyanomethyl moiety offers reactivity for further functionalization, enabling applications in pharmaceuticals, agrochemicals, and materials science. Its well-defined structure and compatibility with diverse reaction conditions make it a reliable building block for complex molecule synthesis. The compound is typically handled under inert conditions to preserve its integrity.
tert-Butyl 7-(cyanomethyl)-1H-indole-1-carboxylate structure
597544-18-8 structure
Product Name:tert-Butyl 7-(cyanomethyl)-1H-indole-1-carboxylate
CAS No:597544-18-8
MF:C15H16N2O2
MW:256.299743652344
MDL:MFCD13183461
CID:1040545
PubChem ID:70700578
Update Time:2025-05-20

tert-Butyl 7-(cyanomethyl)-1H-indole-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-Butyl 7-(cyanomethyl)-1H-indole-1-carboxylate
    • Tert-butyl 7-(cyanomethyl)indole-1-carboxylate
    • 1-Boc-7-(cyanomethyl)-1H-indole
    • 7-cyanomethyl indole-1-carboxylic acid tert-butyl ester
    • AK103971
    • ANW-64303
    • CTK8C0183
    • KB-11531
    • tert-Butyl7-(cyanomethyl)-1H-indole-1-carboxylate
    • CS-0367449
    • 597544-18-8
    • DTXSID10743390
    • F18071
    • AM86119
    • DB-363375
    • 1H-Indole-1-carboxylic acid, 7-(cyanomethyl)-, 1,1-dimethylethyl ester
    • MFCD13183461
    • MDL: MFCD13183461
    • Inchi: 1S/C15H16N2O2/c1-15(2,3)19-14(18)17-10-8-12-6-4-5-11(7-9-16)13(12)17/h4-6,8,10H,7H2,1-3H3
    • InChI Key: OWHCJMXUQAAFJY-UHFFFAOYSA-N
    • SMILES: O(C(N1C=CC2C=CC=C(CC#N)C1=2)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 256.12128
  • Monoisotopic Mass: 256.121177757g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 391
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 55Ų

Experimental Properties

  • Density: 1.10±0.1 g/cm3 (20 ºC 760 Torr),
  • Solubility: Insuluble (6.9E-3 g/L) (25 ºC),
  • PSA: 55.02

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tert-Butyl 7-(cyanomethyl)-1H-indole-1-carboxylate Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:597544-18-8)tert-Butyl 7-(cyanomethyl)-1H-indole-1-carboxylate
Order Number:A869130
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:15
Price ($):548.0
Email:sales@amadischem.com

tert-Butyl 7-(cyanomethyl)-1H-indole-1-carboxylate Related Literature

Additional information on tert-Butyl 7-(cyanomethyl)-1H-indole-1-carboxylate

Professional Introduction to Tert-Butyl 7-(Cyanomethyl)-1H-Indole-1-Carboxylate (CAS No. 597544-18-8)

Tert-butyl 7-(cyanomethyl)-1H-indole-1-carboxylate, with the CAS number 597544-18-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the indole derivatives family, which is well-known for its diverse biological activities and potential applications in drug development. The structural features of this molecule, particularly the presence of a tert-butyl group and a cyanomethyl side chain, contribute to its unique chemical properties and reactivity, making it a valuable intermediate in synthetic chemistry.

The indole core of Tert-butyl 7-(cyanomethyl)-1H-indole-1-carboxylate is a privileged scaffold in medicinal chemistry, often serving as a key structural motif in bioactive molecules. Indole derivatives have been extensively studied for their roles in various biological processes, including neurotransmitter signaling, immune modulation, and anti-inflammatory effects. Recent advancements in the field have highlighted the importance of functionalized indoles in developing novel therapeutic agents. The introduction of electron-withdrawing groups, such as the cyanomethyl moiety, can significantly alter the electronic properties of the indole ring, thereby influencing its interaction with biological targets.

In the context of drug discovery, Tert-butyl 7-(cyanomethyl)-1H-indole-1-carboxylate has been explored as a building block for more complex molecules. The tert-butyl group provides steric hindrance, which can be crucial for optimizing binding affinity and selectivity in drug design. Additionally, the cyanomethyl group offers opportunities for further functionalization through nucleophilic addition reactions, allowing chemists to introduce additional pharmacophores or modify existing ones. These features make this compound a versatile tool in synthetic organic chemistry and a promising candidate for further exploration in medicinal applications.

Recent research has demonstrated the potential of Tert-butyl 7-(cyanomethyl)-1H-indole-1-carboxylate in the development of small-molecule inhibitors targeting specific enzymes or receptors involved in disease pathways. For instance, studies have shown that derivatives of this compound can exhibit inhibitory activity against certain kinases and proteases, which are implicated in cancer and inflammatory diseases. The ability to fine-tune the structure of these indole-based compounds through strategic modifications has opened new avenues for therapeutic intervention.

The synthesis of Tert-butyl 7-(cyanomethyl)-1H-indole-1-carboxylate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriately substituted indole precursors and cyanomethylating agents, followed by protection-deprotection steps to introduce the tert-butyl group. Advances in catalytic methods and green chemistry principles have enabled more efficient and sustainable synthetic strategies, reducing waste and improving overall process economics.

The pharmacological profile of Tert-butyl 7-(cyanomethyl)-1H-indole-1-carboxylate is still under active investigation, but preliminary studies suggest promising activities in several therapeutic areas. The compound's ability to modulate biological pathways may make it useful in treating conditions such as neurodegenerative disorders, where dysregulation of neurotransmitter systems plays a critical role. Furthermore, its structural similarity to known bioactive molecules suggests potential applications in other areas, including antimicrobial and anti-inflammatory therapies.

In conclusion, Tert-butyl 7-(cyanomethyl)-1H-indole-1-carboxylate (CAS No. 597544-18-8) is a structurally interesting compound with significant potential in pharmaceutical research and development. Its unique combination of functional groups makes it a valuable intermediate for synthesizing novel bioactive molecules. As our understanding of biological systems continues to evolve, compounds like this one will play an increasingly important role in discovering new treatments for human diseases.

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Amadis Chemical Company Limited
(CAS:597544-18-8)tert-Butyl 7-(cyanomethyl)-1H-indole-1-carboxylate
A869130
Purity:99%
Quantity:1g
Price ($):548.0
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